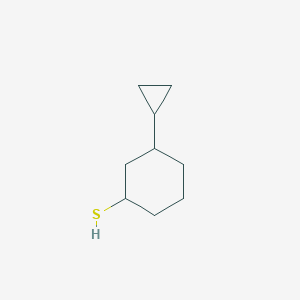

3-Cyclopropylcyclohexane-1-thiol

Description

3-Cyclopropylcyclohexane-1-thiol is a thiol-containing compound characterized by a cyclohexane backbone substituted with a cyclopropyl group at the 3-position and a sulfhydryl (-SH) group at the 1-position. These analogs share functional groups (thiol) and structural motifs (cyclopropyl or cyclohexane rings), enabling comparative analysis.

Properties

Molecular Formula |

C9H16S |

|---|---|

Molecular Weight |

156.29 g/mol |

IUPAC Name |

3-cyclopropylcyclohexane-1-thiol |

InChI |

InChI=1S/C9H16S/c10-9-3-1-2-8(6-9)7-4-5-7/h7-10H,1-6H2 |

InChI Key |

ZVWYMEBQYJDJSZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CC(C1)S)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropylcyclohexane-1-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylcarbinol with cyclohexanone in the presence of a strong acid catalyst to form the cyclopropylcyclohexane intermediate. This intermediate is then treated with thiolating agents such as hydrogen sulfide or thiourea to introduce the thiol group .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of cyclopropylcyclohexane intermediates followed by thiolation under optimized conditions to ensure high yield and purity. The use of advanced catalytic systems and purification techniques is essential to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropylcyclohexane-1-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding cyclohexane derivatives.

Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of thioethers and other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Disulfides, sulfonic acids.

Reduction: Cyclohexane derivatives.

Substitution: Thioethers, thioesters.

Scientific Research Applications

3-Cyclopropylcyclohexane-1-thiol has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals, fragrances, and materials.

Mechanism of Action

The mechanism of action of 3-Cyclopropylcyclohexane-1-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, including enzyme inhibition or activation, modulation of signaling pathways, and changes in cellular processes .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 3-Cyclopropylcyclohexane-1-thiol and its analogs:

Key Observations:

Backbone Flexibility :

- The cyclohexane backbone in 3-methylcyclohexane-1-thiol and the target compound introduces conformational rigidity compared to the linear propane chain in 3-(1-methylcyclopropyl)propane-1-thiol. This affects steric interactions and molecular packing .

- The cyclopropyl group in the target compound may induce additional ring strain and influence reactivity compared to the methyl group in 3-methylcyclohexane-1-thiol .

Functional Group Positioning :

- The thiol group at position 1 in all compounds suggests similar nucleophilic and redox properties. However, steric hindrance from bulky substituents (e.g., cyclopropyl) may reduce accessibility for reactions .

Physicochemical Properties

Available data for analogs ( and ):

*Collision cross-section data for 3-methylcyclohexane-1-thiol (CID 21259899) could inform its gas-phase behavior and analytical detection .

Key Findings:

- Isomeric Complexity : Despite identical molecular formulas (C₇H₁₄S), 3-(1-methylcyclopropyl)propane-1-thiol and 3-methylcyclohexane-1-thiol exhibit distinct geometries, leading to differences in boiling points, solubility, and chromatographic retention times.

Biological Activity

3-Cyclopropylcyclohexane-1-thiol is a compound characterized by its unique molecular structure, which includes a cyclopropyl group attached to a cyclohexane ring with a thiol functional group. This compound has garnered interest in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.

| Property | Value |

|---|---|

| Molecular Formula | CHS |

| Molecular Weight | 156.29 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C9H16S/c10-9-3-1-2-8(6-9)7-4-5-7/h7-10H,1-6H2 |

| InChI Key | ZVWYMEBQYJDJSZ-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(CC(C1)S)C2CC2 |

The biological activity of this compound is primarily attributed to its thiol group, which can form covalent bonds with electrophilic centers in proteins and enzymes. This interaction can lead to:

- Enzyme inhibition or activation : The compound may modify the activity of certain enzymes, potentially impacting metabolic pathways.

- Modulation of signaling pathways : By interacting with specific proteins, it can alter cellular signaling mechanisms.

- Changes in cellular processes : The compound may affect cell proliferation, apoptosis, and other critical cellular functions.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Anticancer Properties : Preliminary studies suggest that it may inhibit tumor growth in certain cancer cell lines. For example, in a study involving triple-negative breast cancer (TNBC), compounds similar to this compound demonstrated significant anti-tumor effects when tested in vivo .

- Antioxidant Activity : The thiol group is known for its antioxidant properties, which can help mitigate oxidative stress in cells. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

- Potential Neuroprotective Effects : Some research indicates that thiol-containing compounds can protect neuronal cells from oxidative damage, suggesting a possible role for this compound in neuroprotection .

Study on Anticancer Activity

In a notable study published in the ACS Medicinal Chemistry Letters, researchers investigated the effects of various thiol-containing compounds on cancer cell lines. The results indicated that certain structural modifications could enhance anticancer activity. Specifically, this compound was shown to significantly reduce cell viability in cultured TNBC cells when applied at concentrations as low as 15 µM .

Neuroprotective Study

A study focused on neuroprotective agents highlighted the role of thiols in reducing neuronal apoptosis under oxidative stress conditions. The results suggested that compounds like this compound could be effective in promoting cell survival and reducing markers of oxidative damage .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar thiol-containing compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| Cyclohexanethiol | Lacks cyclopropyl group | Moderate antioxidant effects |

| Cyclopropylmethanethiol | Contains cyclopropyl group | Limited anticancer activity |

| Cyclohexylmethylthiol | Different ring structure | Varies widely |

The presence of both cyclopropyl and cyclohexane rings in this compound imparts distinct chemical properties that enhance its biological activity compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.